molecular formula C9H6N2O5 B15220359 4-Cyano-5-methoxy-2-nitrobenzoic acid CAS No. 1807033-58-4

4-Cyano-5-methoxy-2-nitrobenzoic acid

Cat. No.: B15220359
CAS No.: 1807033-58-4
M. Wt: 222.15 g/mol
InChI Key: KHJNXZICQINCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-5-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H6N2O5 It is characterized by the presence of a cyano group (-CN), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-methoxy-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-cyano-5-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-5-methoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 4-Cyano-5-methoxy-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Carboxy-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

4-Cyano-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-5-methoxy-2-nitrobenzoic acid depends on its interaction with molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

    4-Cyano-5-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Methoxy-2-nitrobenzoic acid: Lacks the cyano group, affecting its overall chemical properties and applications.

    4-Cyano-2-nitrobenzoic acid: Lacks the methoxy group, influencing its solubility and reactivity.

Uniqueness: 4-Cyano-5-methoxy-2-nitrobenzoic acid is unique due to the combination of the cyano, methoxy, and nitro groups on the benzoic acid core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1807033-58-4

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

4-cyano-5-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C9H6N2O5/c1-16-8-3-6(9(12)13)7(11(14)15)2-5(8)4-10/h2-3H,1H3,(H,12,13)

InChI Key

KHJNXZICQINCBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.